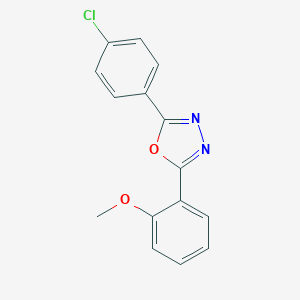
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole, commonly referred to as CMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMO is a heterocyclic compound that belongs to the class of oxadiazoles and is known for its unique chemical properties.
Mécanisme D'action
The mechanism of action of CMO is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. CMO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. CMO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
CMO has been shown to possess various biochemical and physiological effects. In vitro studies have shown that CMO has anti-inflammatory, antimicrobial, and anticancer properties. CMO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. In vivo studies have shown that CMO can reduce inflammation and pain in animal models of arthritis and can inhibit the growth of cancer cells in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMO is its versatility, as it can be synthesized using a variety of methods and can be used in various fields. CMO also possesses unique chemical properties that make it useful for a wide range of applications. However, one of the limitations of CMO is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines.
Orientations Futures
There are several future directions for research on CMO. One potential direction is the development of new synthetic methods for CMO that are more efficient and environmentally friendly. Another direction is the investigation of the potential use of CMO in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of CMO and its potential applications in various fields.
Méthodes De Synthèse
CMO can be synthesized using a variety of methods, including cyclization of N-(4-chlorophenyl)-2-hydroxybenzamide with hydrazine hydrate and 2-methoxybenzoyl chloride, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 4-chlorobenzoic acid with 2-methoxyphenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized with acetic anhydride to produce CMO.
Applications De Recherche Scientifique
CMO has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CMO has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. CMO has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In agriculture, CMO has been studied for its potential use as a plant growth regulator, as it has been shown to increase seed germination and enhance plant growth. CMO has also been investigated for its potential use in the development of new materials, such as liquid crystals and organic semiconductors.
Propriétés
Nom du produit |
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
|---|---|
Formule moléculaire |
C15H11ClN2O2 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-5-3-2-4-12(13)15-18-17-14(20-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Clé InChI |
BIIYZHMCTNMCHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)
![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)

![N-[2-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B269356.png)



![2-{[2-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B269361.png)
![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)
![N-[2-(2-phenoxyethoxy)phenyl]-2-furamide](/img/structure/B269368.png)